molecular formula C7H10BrN3 B169667 N'-(5-bromopyridin-2-yl)ethane-1,2-diamine CAS No. 199522-66-2

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

Cat. No.: B169667
CAS No.: 199522-66-2
M. Wt: 216.08 g/mol
InChI Key: CCZMVWFMHDTXQE-UHFFFAOYSA-N
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Description

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine typically involves the bromination of pyridine followed by the introduction of the ethane-1,2-diamine group. One common method involves the reaction of 5-bromopyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-Chloropyrid-2-yl)ethane-1,2-diamine
  • N1-(5-Fluoropyrid-2-yl)ethane-1,2-diamine
  • N1-(5-Iodopyrid-2-yl)ethane-1,2-diamine

Uniqueness

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZMVWFMHDTXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443084
Record name N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199522-66-2
Record name N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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